molecular formula C19H28O5 B3025020 2',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-08-6

2',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B3025020
CAS No.: 898756-08-6
M. Wt: 336.4 g/mol
InChI Key: CENRHDKKNWUPJP-UHFFFAOYSA-N
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Description

2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound with the molecular formula C19H28O5 and a molecular weight of 336.43 g/mol . This compound is characterized by the presence of a valerophenone core substituted with dimethoxy and dioxane groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 5,5-dimethyl-1,3-dioxane-2-one.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 5,5-dimethyl-1,3-dioxane-2-one in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the intermediate product.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, 2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

    5,5-Dimethyl-1,3-dioxane-2-one: Another precursor used in the synthesis process.

    2,4-Dimethoxyacetophenone: A structurally similar compound with different functional groups.

Uniqueness

2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to its specific combination of dimethoxy and dioxane groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-16(20)15-10-9-14(21-3)11-17(15)22-4/h9-11,18H,5-8,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENRHDKKNWUPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646018
Record name 1-(2,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-08-6
Record name 1-(2,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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